molecular formula C10H14BrNO B3067611 (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol CAS No. 127912-58-7

(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B3067611
CAS No.: 127912-58-7
M. Wt: 244.13 g/mol
InChI Key: ALSWDTYTRLYBQA-VIFPVBQESA-N
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Description

(1R)-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is a chiral tertiary alcohol featuring a 6-bromopyridin-2-yl substituent and a 2,2-dimethylpropanol moiety.

The bromine atom at the pyridine ring’s 6-position enhances electrophilic reactivity, making it a candidate for further functionalization.

Properties

IUPAC Name

(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-10(2,3)9(13)7-5-4-6-8(11)12-7/h4-6,9,13H,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSWDTYTRLYBQA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=NC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C1=NC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromopyridine with a suitable organometallic reagent, such as a Grignard reagent, followed by the addition of 2,2-dimethylpropan-1-ol under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is a chiral secondary alcohol featuring a brominated pyridine moiety. Its structure allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry and biological research. The compound's structure enables specific interactions with biological targets through its bromine atom and hydroxyl group.

Chemical Properties and Structure

(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol has the molecular formula C10H14BrNOC_{10}H_{14}BrNO and a molecular weight of 244.13 g/mol. It is also known by the CAS number 127912-58-7. The presence of a bromine atom on the pyridine ring and a hydroxyl group on the dimethylpropanol group contribute to its chemical reactivity. The (1R) stereochemistry indicates the specific orientation of substituents around the chiral carbon atom, which is crucial for its biological activity.

Potential Applications

(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is a chiral secondary alcohol characterized by a brominated pyridine moiety. Its unique structure enables it to engage in various biological interactions, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is attributed to:

  • Hydrogen Bonding The hydroxyl group can form hydrogen bonds with amino acid side chains in proteins.
  • π-π Stacking Interactions The bromopyridine moiety can engage in π-π stacking with aromatic residues in enzymes or receptors, influencing their activity.

Reactions

(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: The bromine atom can be reduced to a hydrogen atom. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are often used.
  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols. Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3NaN_3) or thiourea (NH2CSNH2NH_2CSNH_2).

Scientific Applications

The scientific applications of (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol are diverse:

  • Medicinal Chemistry: Useful as an intermediate in synthesizing bioactive molecules. Its unique structure allows it to interact with biological targets.
  • Anticancer agent: It was found to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death.
  • Catalysis: Used as a ligand in metal-catalyzed reactions.
  • Material Science: Incorporated into polymers and materials for specific properties.

Anticancer properties

Mechanism of Action

The mechanism of action of (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The tertiary alcohol in the target compound likely reduces solubility in polar solvents compared to secondary alcohols (e.g., (6-bromopyridin-2-yl)(4-fluorophenyl)methanol ). Bromine’s electronegativity may facilitate nucleophilic aromatic substitution, contrasting with fluorine’s inductive effects in fluorophenyl analogs .

Stereochemical Considerations :

  • The (1R) configuration could enhance enantioselectivity in catalytic applications, though this remains unexplored in the evidence. Similar chiral alcohols are critical in drug design (e.g., SHELX-refined crystal structures often resolve such configurations ).

Thermal Stability :

  • While the target compound lacks reported melting points, Compound 6d (mp 122–124 °C ) suggests that bromopyridine derivatives with extended π-systems exhibit higher thermal stability.

Spectroscopic Profiles :

  • IR spectra for analogous compounds show OH/NH stretches near 3400–3500 cm⁻¹ , which would align with the target compound’s tertiary alcohol.
  • ¹H-NMR of Compound 6d reveals pyridinyl protons at δ 7.97–7.42 ppm, a region likely shared by the target compound’s aromatic protons .

Biological Activity

(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is a chiral secondary alcohol characterized by the presence of a brominated pyridine moiety. Its unique structure enables it to engage in various biological interactions, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

  • Molecular Formula : C₁₀H₁₄BrNO
  • CAS Number : 127912-58-7
  • Molecular Weight : 244.13 g/mol

The compound's structure allows for specific interactions with biological targets, particularly through its bromine atom and hydroxyl group.

The biological activity of (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is primarily attributed to:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid side chains in proteins.
  • π-π Stacking Interactions : The bromopyridine moiety can engage in π-π stacking with aromatic residues in enzymes or receptors, influencing their activity.

These interactions can modulate enzyme functions or receptor activities, leading to various biological effects.

Anticancer Properties

Recent studies have investigated the compound's potential as an anticancer agent. It was found to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol has also shown promise in reducing inflammation. In vitro studies demonstrated its ability to downregulate pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol exhibited significant cytotoxicity against human cancer cells. The compound was noted for its ability to disrupt cancer cell cycle progression, particularly in breast cancer models .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could enhance neuronal survival through antioxidant mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(1R)-1-(6-chloropyridin-2-yl)-2,2-dimethylpropan-1-olChlorine instead of BromineModerate anticancer activity
(1R)-1-(6-fluoropyridin-2-yl)-2,2-dimethylpropan-1-olFluorine instead of BromineLimited anti-inflammatory effects
(1R)-1-(6-iodopyridin-2-yl)-2,2-dimethylpropan-1-olIodine instead of BromineEnhanced cytotoxicity but less selective

The presence of bromine in (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol enhances its reactivity and biological activity compared to other halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol
Reactant of Route 2
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(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol

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